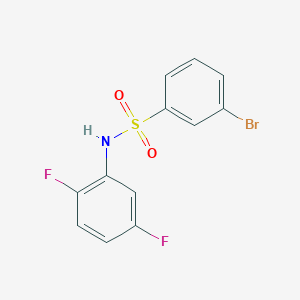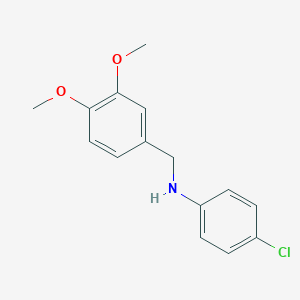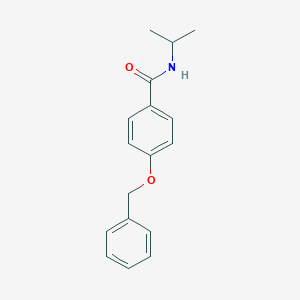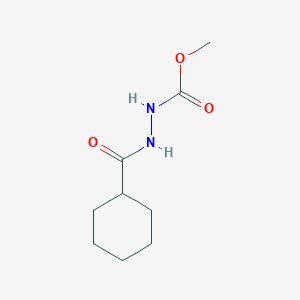
3-bromo-N-(2,5-difluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2,5-difluorophenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against various enzymes and receptors. In
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,5-difluorophenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its inhibitory effects by binding to the active site of enzymes and receptors, thereby preventing their normal function. This leads to a reduction in the activity of these proteins, which can have a therapeutic effect in certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2,5-difluorophenyl)benzenesulfonamide have been studied in various in vitro and in vivo models. It has been shown to exhibit anti-tumor activity in cancer cell lines, as well as anti-inflammatory and neuroprotective effects. It has also been shown to reduce the growth and proliferation of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-bromo-N-(2,5-difluorophenyl)benzenesulfonamide is its potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for the development of new therapeutics. However, its potential toxicity and lack of selectivity for specific targets are limitations that need to be addressed in future studies.
Future Directions
There are several future directions for the study of 3-bromo-N-(2,5-difluorophenyl)benzenesulfonamide. These include the development of more selective analogs that target specific enzymes and receptors, the evaluation of its potential as a therapeutic agent in animal models, and the investigation of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 3-bromo-N-(2,5-difluorophenyl)benzenesulfonamide involves the reaction of 2,5-difluoroaniline with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained as a white crystalline solid after purification.
Scientific Research Applications
3-bromo-N-(2,5-difluorophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including carbonic anhydrase, histone deacetylase, and the epidermal growth factor receptor. This makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
Product Name |
3-bromo-N-(2,5-difluorophenyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C12H8BrF2NO2S |
Molecular Weight |
348.16 g/mol |
IUPAC Name |
3-bromo-N-(2,5-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-7-9(14)4-5-11(12)15/h1-7,16H |
InChI Key |
YFMRHKOKBQKKQQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=CC(=C2)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)

![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)

![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)
![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)

![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
